molecular formula C8H7NO2 B097356 3-Methoxyphenyl isocyanate CAS No. 18908-07-1

3-Methoxyphenyl isocyanate

Cat. No.: B097356
CAS No.: 18908-07-1
M. Wt: 149.15 g/mol
InChI Key: NPOVTGVGOBJZPY-UHFFFAOYSA-N
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Description

3-Methoxyphenyl isocyanate: is an organic compound with the molecular formula C8H7NO2 1-isocyanato-3-methoxybenzene . This compound is characterized by the presence of an isocyanate group (-NCO) attached to a methoxy-substituted benzene ring. It is a clear, colorless to slightly pink liquid that is sensitive to moisture .

Mechanism of Action

Target of Action

3-Methoxyphenyl isocyanate is a chemical compound with the molecular formula CH3OC6H4NCO Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .

Mode of Action

The mode of action of this compound involves its interaction with these targets. The isocyanate group (-NCO) is highly reactive and can form covalent bonds with active hydrogen atoms, leading to the formation of urethane or urea linkages . This reaction can result in significant changes in the chemical structure and properties of the target molecules.

Biochemical Pathways

The compound’s reactivity suggests that it could potentially interfere with various biochemical processes, particularly those involving molecules with active hydrogen atoms .

Pharmacokinetics

Its bioavailability would therefore depend on factors such as the route of exposure and the presence of molecules with which it can react .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets with which it interacts. Given its reactivity, it could potentially cause modifications in various biomolecules, potentially altering their function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of moisture can lead to hydrolysis of the isocyanate group, while the presence of compounds with active hydrogen atoms can lead to reactions with the isocyanate group .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxyphenyl isocyanate can be synthesized through various methods. One common method involves the reaction of 3-methoxyaniline with phosgene . The reaction typically proceeds as follows:

Industrial Production Methods: In industrial settings, the production of isocyanates often involves the phosgene process . due to the toxicity of phosgene, alternative methods such as the nonphosgene route are being explored. This involves the formation of carbamates through the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by the thermal decomposition of carbamates to yield isocyanates .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxyphenyl isocyanate undergoes various chemical reactions, including:

    Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.

    Substitution Reactions: The methoxy group on the benzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Methoxyphenyl isocyanate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.

    Medicine: It is used in the development of drugs and diagnostic agents.

    Industry: It is utilized in the production of polymers, coatings, and adhesives

Comparison with Similar Compounds

  • 2-Methoxyphenyl isocyanate
  • 4-Methoxyphenyl isocyanate
  • Phenyl isocyanate

Comparison:

This compound is unique due to the presence of the methoxy group, which can enhance its reactivity and provide additional functionalization options in synthetic chemistry.

Properties

IUPAC Name

1-isocyanato-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-11-8-4-2-3-7(5-8)9-6-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOVTGVGOBJZPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066437
Record name Benzene, 1-isocyanato-3-methoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18908-07-1
Record name 3-Methoxyphenyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18908-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-isocyanato-3-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018908071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-isocyanato-3-methoxy-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, 1-isocyanato-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxyphenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.765
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What spectroscopic methods were used to study the structure of 3-Methoxyphenyl isocyanate and what information did they provide?

A1: The researchers used Infrared (IR) absorption spectroscopy in the 4000-400 cm-1 range to study the structure of this compound []. This technique allowed them to observe the vibrational frequencies of various bonds within the molecule, providing insights into its functional groups and overall structure. By comparing the experimental spectrum with theoretical calculations at the B3LYP/6-311++G level of theory, they were able to assign specific vibrational modes to different parts of the molecule, confirming the presence of key functional groups like C-H, C-C, and NCO.

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